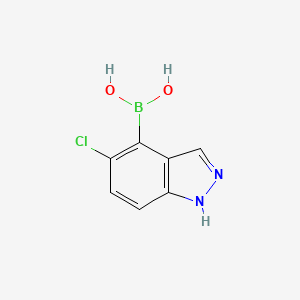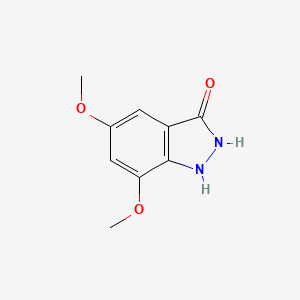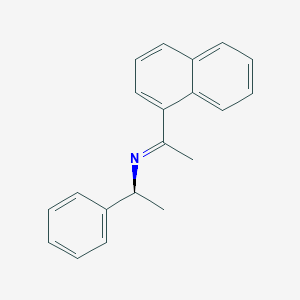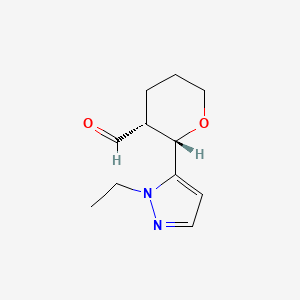
(5-chloro-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions. For example, 5-chloro-1H-indazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate in ethanol. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Indazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with unique properties.
Biological Research: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid is primarily related to its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole ring can also interact with various molecular targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the chlorine substituent.
5-methyl-1H-indazole-4-boronic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H6BClN2O2 |
|---|---|
Molecular Weight |
196.40 g/mol |
IUPAC Name |
(5-chloro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
JOGLYPBOPLQGMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)
![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)

![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)


![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)

![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
